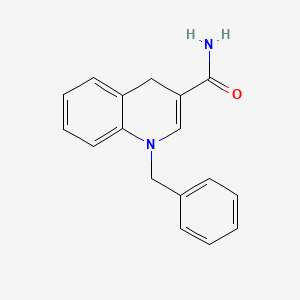
naphthalen-2-yl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-phénylcarbamate de naphtalène-2-yle est un composé organique appartenant à la classe des carbamates. Il est caractérisé par la présence d'un cycle naphtalène et d'un groupe phénylcarbamate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-phénylcarbamate de naphtalène-2-yle implique généralement la réaction du naphtalène-2-ol avec l'isocyanate de phényle. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine dans un solvant organique comme l'acétonitrile à température ambiante . La réaction se déroule par la formation d'un carbamate intermédiaire qui se cyclise ensuite pour former le produit final.
Méthodes de production industrielle
La production industrielle du N-phénylcarbamate de naphtalène-2-yle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le N-phénylcarbamate de naphtalène-2-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'alcools.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants peuvent être utilisés en conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des naphtoquinones, tandis que la réduction peut produire des naphtylamines ou des naphtols.
Applications de la recherche scientifique
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Industrie : Le N-phénylcarbamate de naphtalène-2-yle peut être utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-phénylcarbamate de naphtalène-2-yle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à inhiber des enzymes essentielles dans les cellules bactériennes, conduisant à la mort cellulaire . Le composé peut également perturber l'intégrité de la membrane cellulaire et interférer avec les voies métaboliques, contribuant à ses effets biologiques globaux.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: Naphthalen-2-yl N-phenylcarbamate can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of naphthalen-2-yl N-phenylcarbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death . The compound may also disrupt cell membrane integrity and interfere with metabolic pathways, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Le N-phénylcarbamate de naphtalène-2-yle peut être comparé à d'autres composés similaires, tels que :
Salicylanilides : Ces composés présentent également des propriétés antimicrobiennes et partagent des similitudes structurelles avec le N-phénylcarbamate de naphtalène-2-yle.
Naphthylcarbamates : Ces dérivés ont été étudiés pour leurs activités biologiques et peuvent servir d'analogues à des fins de comparaison.
La particularité du N-phénylcarbamate de naphtalène-2-yle réside dans ses caractéristiques structurales spécifiques et les activités biologiques qui en résultent, qui peuvent différer de celles de ses analogues.
Propriétés
Numéro CAS |
15341-57-8 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
naphthalen-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C17H13NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,18,19) |
Clé InChI |
CQZFJFILBMLBSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)

![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)








![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)
